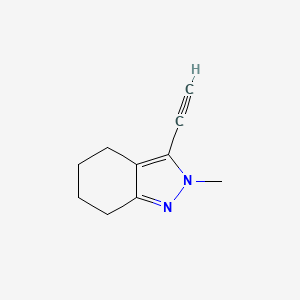

3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

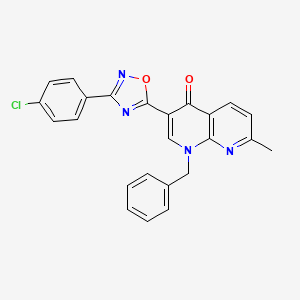

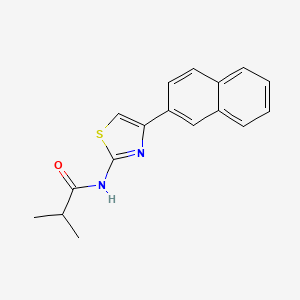

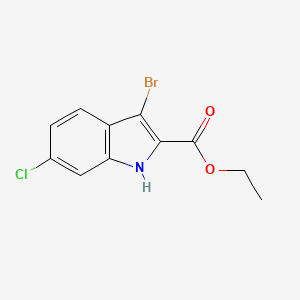

Molecular Structure Analysis

The molecular formula of “3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole” is C10H12N2 . It has a molecular weight of 160.22 . The InChI code is 1S/C10H12N2/c1-3-10-8-6-4-5-7-9(8)11-12(10)2/h1H,4-7H2,2H3 .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique

Supramolecular Structure Studies

The structural analysis of NH-indazoles, including fluorinated indazoles, has been explored through X-ray crystallography and magnetic resonance spectroscopy. These studies provide insights into the hydrogen bonding and aromatic interactions within the crystal structures of indazoles, which could have implications for understanding their chemical behavior and potential applications in material science and molecular engineering (Teichert et al., 2007).

Synthesis and Derivatization Techniques

Research has focused on regioselective protection and derivatization of indazoles, illustrating methods for synthesizing novel indazole derivatives. These synthetic approaches enable the creation of complex molecules for further pharmacological or material science research, potentially leading to the discovery of new therapeutic agents or materials (Luo et al., 2006).

Biological Activity and Potential Therapeutic Applications

Indazole derivatives have been investigated for their biological activities, including their potential as thrombin-receptor antagonists. The synthesis and evaluation of such derivatives provide a basis for developing new therapeutic agents that could target various biological pathways or diseases (郭瓊文, 2006).

Antioxidant Properties

The antioxidant activity of indazole derivatives has been assessed, revealing that certain compounds exhibit moderate to high activity in DPPH and ABTS assays. This research highlights the potential of indazole derivatives in developing antioxidant therapies or supplements (Polo et al., 2016).

Click Chemistry for Functionalized Ensembles

Functionalized tetrahydroindole-triazole ensembles have been synthesized using 2-ethynyl-4,5,6,7-tetrahydroindoles, demonstrating the versatility of click chemistry in creating novel compounds with potential applications in drug discovery, materials science, and chemical biology (Sobenina et al., 2013).

Inhibitors of Signaling Pathways

3-ethynyl-1H-indazoles have been synthesized and evaluated as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. These compounds show promise in targeting oncogenic pathways, offering a foundation for developing novel cancer therapeutics (Barile et al., 2010).

Antimicrobial and Antifungal Agents

The antimicrobial and antifungal properties of indazole scaffolds have been studied, with some compounds showing effectiveness against various bacterial and fungal strains. This research underscores the potential of indazole derivatives in addressing resistance and developing new antimicrobial agents (Panda et al., 2022).

Orientations Futures

The compound has potential therapeutic effects and belongs to the class of indazole derivatives. It has been studied for its various pharmacological properties, and there is potential for further exploration in the treatment of various pathological conditions . Future research could focus on its potential applications in drug discovery, materials science, and chemical biology.

Propriétés

IUPAC Name |

3-ethynyl-2-methyl-4,5,6,7-tetrahydroindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-3-10-8-6-4-5-7-9(8)11-12(10)2/h1H,4-7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKFKYFEJRLIGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCCC2=N1)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol](/img/structure/B2867199.png)

![5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2867204.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2867206.png)

![2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867207.png)

![2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid](/img/structure/B2867208.png)

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2867209.png)

![3-(2-methoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867216.png)

![2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)